
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is an organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dodecylsulfanyl group attached to the tetrahydropyrimidine ring, with a hydrobromide salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of dodecylthiol with a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to ensure the high purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrobromide group, yielding the free base form.
Substitution: The dodecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with molecular targets and pathways within biological systems. The dodecylsulfanyl group may facilitate membrane penetration, allowing the compound to reach intracellular targets. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Dodecylsulfanyl)pyrimidine: Lacks the tetrahydro structure, making it less versatile in certain reactions.
1,4,5,6-Tetrahydropyrimidine derivatives: May have different substituents, affecting their chemical and biological properties.
Uniqueness
2-(Dodecylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide is unique due to the combination of the dodecylsulfanyl group and the tetrahydropyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C16H33BrN2S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
2-dodecylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |
InChI |
InChI=1S/C16H32N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-17-13-12-14-18-16;/h2-15H2,1H3,(H,17,18);1H |
InChIキー |
BNBVWULJVFUQHD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=NCCCN1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


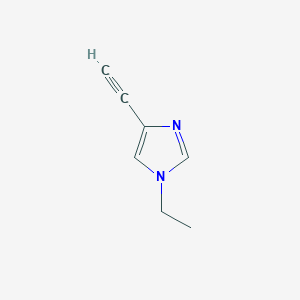



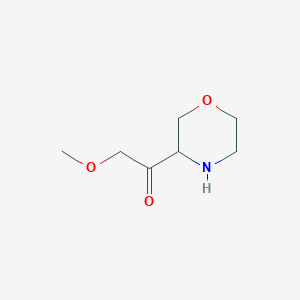
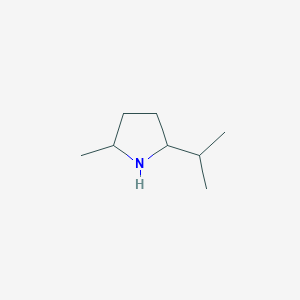
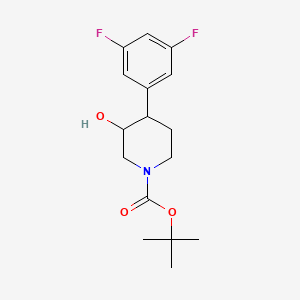
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
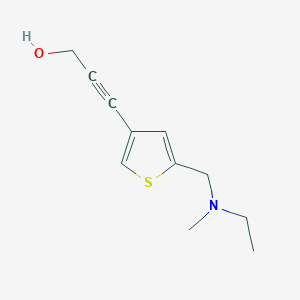
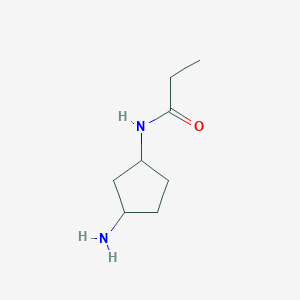
![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
